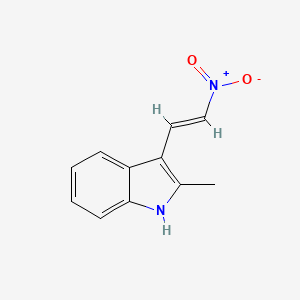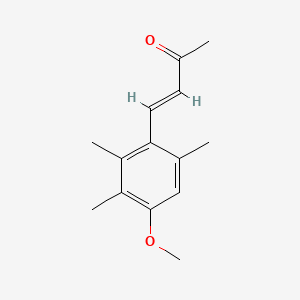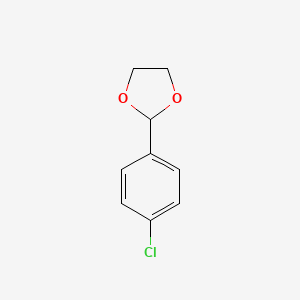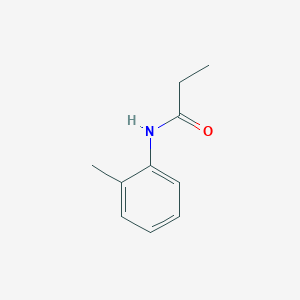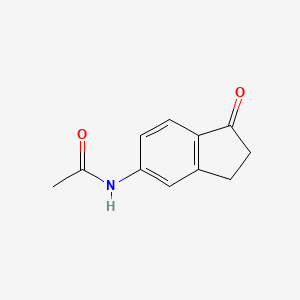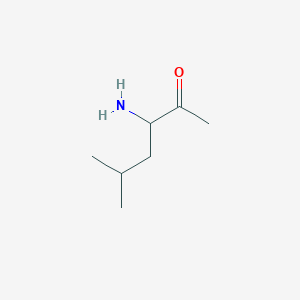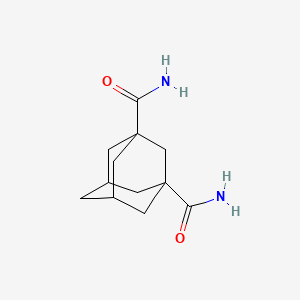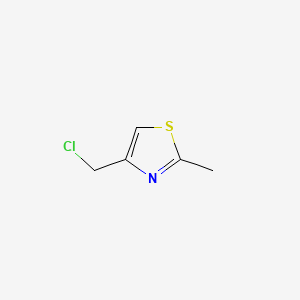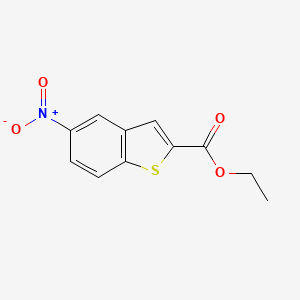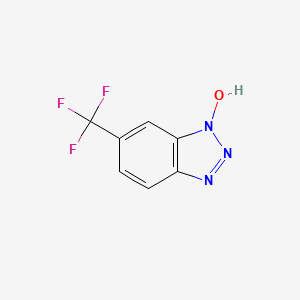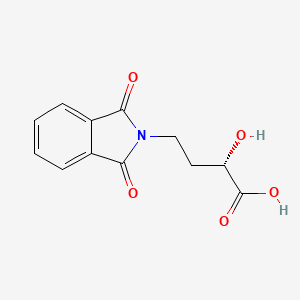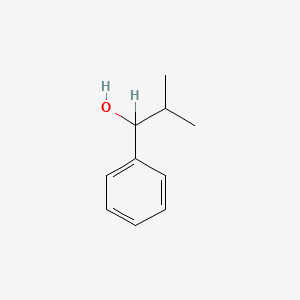
2-メチル-1-フェニルプロパン-1-オール
概要
説明
2-Methyl-1-phenylpropan-1-ol is an organic compound with the molecular formula C10H14O. It is a secondary alcohol characterized by a phenyl group attached to a propanol backbone. This compound is known for its applications in various chemical syntheses and industrial processes.
科学的研究の応用
2-Methyl-1-phenylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents.
Industry: The compound is employed in the production of fragrances and flavoring agents
生化学分析
Biochemical Properties
2-Methyl-1-phenylpropan-1-ol plays a role in biochemical reactions, particularly in the bioreduction of prochiral ketones . This process can be affected by different parameters when whole-cell biocatalysts such as Lactic Acid Bacteria strains are applied .
Cellular Effects
It has been used in the bioreduction process with Lactobacillus fermentum BY35 as a biocatalyst . This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to be involved in the bioreduction of prochiral ketones . This process likely involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-1-phenylpropan-1-ol can change over time. For instance, in a study optimizing the asymmetric bioreduction conditions of 2-methyl-1-phenylpropan-1-one by Lactobacillus fermentum BY35, the highest conversion rate and enantiomeric excess values were found after an incubation period of 38.5 hours .
Metabolic Pathways
It is known to be involved in the bioreduction of prochiral ketones , suggesting that it interacts with enzymes or cofactors in this process.
Transport and Distribution
Based on its physicochemical properties, it is expected to be absorbed via the oral, dermal, and inhalation routes and distributed throughout the body .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 2-Methyl-1-phenylpropan-1-ol can be achieved through several synthetic routes. One common method involves the Grignard reaction, where benzylmagnesium chloride reacts with acetone to yield the desired alcohol . Another method includes the reduction of isobutyrophenone using a precious metal catalyst under high-pressure hydrogen conditions .
Industrial Production Methods: In industrial settings, 2-Methyl-1-phenylpropan-1-ol is often synthesized using a method that involves the reaction of chlorobenzene with isobutylaldehyde in the presence of magnesium chips and an organic solvent under reflux conditions . This method is advantageous due to its high raw material availability and reduced production costs.
化学反応の分析
Types of Reactions: 2-Methyl-1-phenylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to yield hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Produces hydrocarbons.
Substitution: Produces halogenated derivatives.
作用機序
The mechanism of action of 2-Methyl-1-phenylpropan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions, further modulating the compound’s effects .
類似化合物との比較
Phenylacetone: An organic compound with a similar phenyl group but different functional groups.
2-Methyl-1-phenyl-2-propanol: A structural isomer with a different position of the hydroxyl group.
Uniqueness: 2-Methyl-1-phenylpropan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its secondary alcohol nature allows for diverse chemical reactivity, making it a valuable compound in various applications.
特性
IUPAC Name |
2-methyl-1-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-8(2)10(11)9-6-4-3-5-7-9/h3-8,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDYDZMQHRTHJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80870687 | |
| Record name | 2-Methyl-1-phenylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80870687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
611-69-8, 14898-86-3 | |
| Record name | 2-Methyl-1-phenyl-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=611-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-1-phenylpropan-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanol, alpha-(1-methylethyl)-, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014898863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 611-69-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24661 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-1-phenylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80870687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1-phenylpropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.341 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYL-1-PHENYLPROPAN-1-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7GFX492KL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 2-Methyl-1-phenylpropan-1-ol in chemical synthesis?
A1: 2-Methyl-1-phenylpropan-1-ol serves as a valuable chiral building block in organic synthesis. It's commonly employed as a starting material for producing various pharmaceuticals, including antihypertensive agents and spasmolytics (anti-epileptic agents). []
Q2: What makes the synthesis of (R)-2-Methyl-1-phenylpropan-1-ol challenging using traditional chemical methods?
A2: The presence of a branched alkyl chain in 2-Methyl-1-phenylpropan-1-one, the ketone precursor to 2-Methyl-1-phenylpropan-1-ol, poses significant challenges for enantioselective reduction using traditional chemical catalysts. [, ] Achieving high enantiomeric excess (ee) of the desired (R)-enantiomer is often difficult with conventional methods.
Q3: How does biocatalysis offer a greener and more efficient approach to synthesizing (R)-2-Methyl-1-phenylpropan-1-ol?
A3: Researchers have successfully employed biocatalysts like Lactobacillus kefiri P2 and Lactobacillus paracasei BD101 for the enantioselective reduction of 2-Methyl-1-phenylpropan-1-one to (R)-2-Methyl-1-phenylpropan-1-ol. [, ] These whole-cell biocatalysts provide a green and sustainable alternative to traditional chemical synthesis, offering high enantioselectivity and yields under mild reaction conditions.
Q4: What factors influence the efficiency of biocatalysts in producing (R)-2-Methyl-1-phenylpropan-1-ol?
A4: Studies indicate that steric factors of the ketone substrate significantly impact the conversion rate and enantiomeric excess of the produced (R)-2-Methyl-1-phenylpropan-1-ol. [] Further research is needed to fully elucidate the mechanism and optimize reaction parameters for maximizing yield and ee with different biocatalysts.
Q5: Have there been successful examples of scaling up the biocatalytic production of (R)-2-Methyl-1-phenylpropan-1-ol?
A5: Yes, researchers have demonstrated the feasibility of scaling up the biocatalytic synthesis of (R)-2-Methyl-1-phenylpropan-1-ol. For instance, using Lactobacillus paracasei BD101, a scaled-up production yielded 4.61 grams of enantiopure (R)-2-Methyl-1-phenylpropan-1-ol. [] This highlights the potential for industrial-scale production of this valuable chiral building block using environmentally friendly biocatalytic approaches.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


